molecular formula C34H38N8O9 B12108637 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Cat. No.: B12108637
M. Wt: 702.7 g/mol
InChI Key: VVBDLEHCIKUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone (1-5) involves a multi-step reaction process. One common method includes the use of tert-butyl L-tyrosinate as a starting material. The reaction proceeds through several steps, including deprotection and coupling reactions, to yield the final product . The reaction conditions typically involve the use of solvents like dioxane and methanol, with reaction times ranging from a few hours to overnight .

Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone (1-5) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification .

Chemical Reactions Analysis

Types of Reactions: Luteinizing hormone-releasing hormone (1-5) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or targeting properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone (1-5) include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like dicyclohexylcarbodiimide. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, glycosylation of luteinizing hormone-releasing hormone (1-5) can improve its enzymatic stability and half-life in biological systems .

Comparison with Similar Compounds

Luteinizing hormone-releasing hormone (1-5) can be compared with other similar compounds, such as glycosylated luteinizing hormone-releasing hormone analogs. These analogs have been modified to improve their stability and activity in biological systems . Other similar compounds include luteinizing hormone-releasing hormone agonists and antagonists, which are used in various therapeutic applications . The uniqueness of luteinizing hormone-releasing hormone (1-5) lies in its specific sequence and its ability to regulate reproductive hormones effectively.

List of Similar Compounds:
  • Glycosylated luteinizing hormone-releasing hormone analogs
  • Luteinizing hormone-releasing hormone agonists
  • Luteinizing hormone-releasing hormone antagonists

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is a synthetic peptide composed of various amino acids, each contributing unique biological activities. This compound is particularly notable for its potential roles in neurotransmission, hormonal regulation, and enzymatic functions. The following sections provide a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Composition

The molecular formula of this compound is C55H74N16O14, with a molecular weight of approximately 1,206.4 g/mol. The peptide includes:

  • Pyroglutamic acid (Pyr)
  • Histidine (His)
  • Tryptophan (Trp)
  • Serine (Ser)
  • Tyrosine (Tyr)

These amino acids confer various biochemical properties that facilitate interactions with biological receptors and enzymes, influencing physiological processes such as metabolism and immune responses.

Neurotransmission and Hormonal Regulation

The presence of tryptophan and tyrosine in the peptide suggests significant involvement in neurotransmitter modulation. Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, while tyrosine is involved in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which are crucial for stress response and metabolic regulation.

Enzymatic Functions

Histidine's ability to bind metal ions is essential for various enzymatic functions. It plays a critical role in enzyme catalysis and stabilization of protein structures. The interactions facilitated by histidine can modulate enzyme activity, impacting metabolic pathways and cellular signaling .

Case Studies

  • Interaction with Receptors :
    Research has shown that this compound can bind to specific cell surface receptors, triggering intracellular signaling cascades. This binding can lead to the activation or inhibition of various enzymes and modulation of gene expression .
  • Therapeutic Applications :
    In vitro studies have explored the potential therapeutic effects of this peptide in treating mood disorders by enhancing serotonin levels through its tryptophan content. Additionally, its role in hormonal balance has been investigated for applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar peptides:

Compound NameKey DifferencesPotential Activities
H-DL-Phe-DL-Trp-DL-Ser-DL-Tyr-GlyLacks arginineNeurotransmitter modulation
H-Lys-Ala-Trp-Tyr-LeuDifferent amino acid compositionHormonal regulation
H-Lys-Trp-Pro-Tyr-GlySimilar structure but varied residuesEnzymatic interaction

This compound stands out due to its unique combination of amino acids that confer specific biochemical properties not found in these similar compounds. This uniqueness may enhance its effectiveness in particular applications within biochemistry and pharmacology.

Properties

IUPAC Name

2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDLEHCIKUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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